N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the copper-catalyzed annulation of oxime acetates and xanthates under redox-neutral conditions . This method is notable for its regioselectivity and does not require additives or ligands.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: Research has focused on its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells . This involves the regulation of key mitochondrial proteins such as Bcl-2 and Bax, which accelerates the expression of caspases and induces apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2-Methylbenzo[d]thiazol-5-yl)boronic acid: This compound shares the benzothiazole core but differs in its functional groups.
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: These compounds have been studied for their cytotoxicity and anti-cancer activity.
Uniqueness
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to activate the p53 pathway and induce apoptosis sets it apart from other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-14-6-3-8-16(12-14)13-28-25-11-5-9-17(21(25)27)20(26)24-22-23-19-15(2)7-4-10-18(19)29-22/h3-12H,13H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTAHXOQNIZPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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